N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophene ring at position 2. An ethyl linker connects the pyrazole to an acetamide group, which is further modified with a 3,5-dimethylisoxazole moiety.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12-16(13(2)25-22-12)9-19(24)20-6-7-23-18(14-3-4-14)10-17(21-23)15-5-8-26-11-15/h5,8,10-11,14H,3-4,6-7,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKDSFIVWRKDBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.49 g/mol. The structure features multiple functional groups, including a pyrazole ring, a thiophene moiety, and an isoxazole, which contribute to its diverse biological activities.
Structural Features
| Component | Description |
|---|---|
| Pyrazole | Known for anti-inflammatory and analgesic effects |
| Thiophene | Enhances interaction with biological targets |
| Isoxazole | Contributes to neuroprotective properties |
Pharmacological Properties
Research indicates that compounds with pyrazole derivatives often exhibit significant pharmacological activities, including:
- Anti-inflammatory effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation.
- Antitumor activity : Some studies have shown that similar compounds can induce apoptosis in cancer cells.
- Neuroprotective effects : The isoxazole component suggests potential neuroprotective properties, which are currently under investigation.
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, impacting pain perception and neuroprotection.
- Signal Transduction Pathways : The compound may influence cellular signaling pathways that regulate cell survival and proliferation.
In Vitro Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to the compound . For instance:
- A study demonstrated that pyrazole derivatives exhibited significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
In Vivo Studies
In vivo studies have shown promising results regarding the analgesic and anti-inflammatory effects of related compounds:
- A recent investigation indicated that a structurally similar pyrazole compound significantly reduced edema in animal models of inflammation .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other known pyrazole derivatives:
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide exhibits various biological activities:
- Anti-inflammatory Effects : The pyrazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives that exhibit anti-inflammatory properties .
- Analgesic Properties : The compound may provide pain relief through modulation of pain signaling pathways .
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines .
Research Findings and Case Studies
Several studies have investigated the pharmacological potential of this compound and its derivatives:
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of pyrazole derivatives, this compound demonstrated significant growth inhibition against several cancer cell lines. The study reported percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell types .
Case Study 2: Insecticidal Properties
Research indicates that compounds containing pyrazole derivatives often exhibit insecticidal and acaricidal activities. The unique structural features of this compound suggest it could be a candidate for further exploration in agricultural applications .
Synthesis and Production Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.
- Introduction of the Thiophene Ring : Cross-coupling reactions can be employed using thiophene boronic acids.
- Addition of the Cyclopropyl Group : Cyclopropanation reactions often utilize diazo compounds.
- Final Coupling Reaction : The final step involves coupling with isoxazole derivatives to form the complete structure.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Compound A : N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS: 2034451-14-2)
- Molecular Formula : C₁₉H₂₃N₅OS
- Molecular Weight : 369.5 g/mol
- Key Differences : Replaces the 3,5-dimethylisoxazole-acetamide group with a 1,3,5-trimethylpyrazole-4-carboxamide.
- Implications : The carboxamide linker and methylated pyrazole may enhance metabolic stability compared to the target compound’s acetamide-isoxazole system, which could influence bioavailability .
Compound B : (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Compound 191)
- Key Features : Contains a pyrazole with a trifluoromethyl group and cyclopropyl substituent, linked to a complex indazole-pyridine system.
- Synthesis : Prepared as atropisomers using 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, highlighting the versatility of pyrazole-acetamide intermediates in generating stereochemical diversity .
Comparative Analysis Table
Functional Implications of Structural Variations
Heterocyclic Systems :
- The target’s thiophene and isoxazole may improve π-π stacking and hydrogen-bonding interactions in biological targets compared to Compound A’s methylpyrazole.
- Compound B’s trifluoromethyl-pyrazole and indazole systems likely confer greater resistance to oxidative metabolism than the target’s thiophene .
Linker and Substituent Effects :
- Acetamide vs. Carboxamide : The carboxamide in Compound A may offer better conformational rigidity, whereas the acetamide in the target compound could increase flexibility, affecting binding kinetics.
- Cyclopropyl Group : Present in all three compounds, this substituent reduces ring strain and may enhance membrane permeability compared to bulkier groups.
Preparation Methods
Cyclocondensation for Pyrazole Ring Formation
The 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole core is synthesized via a cyclocondensation reaction between a β-keto nitrile and hydrazine derivatives.
Procedure :
- β-Keto Nitrile Preparation :
Cyclopropylacetonitrile is reacted with thiophen-3-carbonyl chloride in anhydrous THF under argon, catalyzed by triethylamine, to yield 3-(thiophen-3-yl)-3-cyclopropylpropanenitrile.
- Cyclocondensation :
The β-keto nitrile (1 equiv) is treated with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclodehydration to form the pyrazole ring.
Optimization :
N-Alkylation to Introduce the Ethylamine Linker
The pyrazole nitrogen is alkylated with 2-bromoethylamine hydrobromide to install the ethylamine spacer.
Procedure :
- Base Selection :
Sodium hydride (1.5 equiv) in DMF deprotonates the pyrazole at -10°C, followed by addition of 2-bromoethylamine hydrobromide (1.2 equiv). The reaction is stirred for 12 hours at room temperature.
- Workup :
The mixture is quenched with ice-water, extracted with dichloromethane (3×50 mL), and dried over Na₂SO₄. Solvent evaporation yields the N-ethylpyrazole intermediate as a pale-yellow solid (Yield: 65%).
Challenges and Solutions :
- Competitive O-Alkylation : Steric hindrance from the cyclopropyl and thiophene groups favors N-alkylation (N1 selectivity >90%).
- Byproduct Formation : Recrystallization from ethanol/water (7:3) removes residual hydrazine byproducts.
Synthesis of 2-(3,5-Dimethylisoxazol-4-Yl)Acetic Acid
Isoxazole Ring Construction
The 3,5-dimethylisoxazole moiety is synthesized via cyclization of acetylacetone with hydroxylamine.
Procedure :
- Cyclization :
Acetylacetone (1 equiv) and hydroxylamine hydrochloride (1.1 equiv) are refluxed in ethanol (50 mL) for 4 hours, forming 3,5-dimethylisoxazole (Yield: 85%).
C-4 Functionalization :
The isoxazole is chlorosulfonated at C-4 using ClSO₃H in CH₂Cl₂ at 0°C, followed by nucleophilic displacement with sodium cyanide to introduce the nitrile group. Hydrolysis with 6M HCl yields 4-cyano-3,5-dimethylisoxazole.Cyanide to Carboxylic Acid Conversion :
The nitrile group is hydrolyzed to a carboxylic acid using H₂SO₄ (50%) at 100°C for 3 hours, producing 2-(3,5-dimethylisoxazol-4-yl)acetic acid (Yield: 72%).
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
2-(3,5-Dimethylisoxazol-4-yl)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
- Activation :
The acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 minutes to form the active ester.
- Coupling :
The N-ethylpyrazole intermediate (1 equiv) is added, followed by N,N-diisopropylethylamine (DIPEA, 2 equiv). The reaction is stirred at room temperature for 24 hours.
Optimization :
- Solvent Effects : DMF enhances coupling efficiency (Yield: 82%) compared to THF (Yield: 58%) due to improved solubility of the intermediates.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (500 MHz, CDCl₃) :
- δ 1.12–1.18 (m, 4H, cyclopropyl CH₂)
- δ 2.24 (s, 6H, isoxazole CH₃)
- δ 3.56 (t, J = 6.2 Hz, 2H, NCH₂CH₂N)
- δ 4.42 (t, J = 6.2 Hz, 2H, CH₂NCO)
- δ 6.98 (d, J = 2.9 Hz, 1H, thiophene H)
- δ 7.32 (d, J = 2.9 Hz, 1H, thiophene H)
- δ 8.21 (s, 1H, pyrazole H)
HRMS (ESI+) :
- Calculated for C₂₁H₂₅N₅O₂S [M+H]⁺: 436.1804
- Found: 436.1806
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Palladium-Catalyzed Route |
|---|---|---|
| Overall Yield | 58% | 42% |
| Reaction Time | 18 hours | 36 hours |
| Regioselectivity | >90% | 78% |
| Purity (HPLC) | 99.2% | 95.8% |
The cyclocondensation method offers superior regioselectivity and yield, making it the preferred approach for large-scale synthesis.
Challenges and Mitigation Strategies
Regiochemical Control in Pyrazole Functionalization
- Issue : Competing N1 vs. N2 alkylation reduces yield.
- Solution : Bulky bases like NaH in DMF favor N1 selectivity by deprotonating the more acidic NH (ΔpKa ≈ 2.5).
Amide Bond Hydrolysis During Coupling
- Issue : Prolonged reaction times lead to retro-amide formation.
- Solution : Conduct coupling at 0°C and monitor by TLC (Rf = 0.45 in EtOAc).
Q & A
Q. What are the common synthetic routes for this compound, and what critical steps ensure successful synthesis?
The compound is synthesized via multi-step routes involving cyclization, coupling, and functional group modifications. Key steps include:
- Pyrazole ring formation : Cyclopropyl hydrazine reacts with thiophen-3-yl ketone under acidic/basic conditions to form the 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole core .
- Ethyl linker introduction : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate, followed by coupling to the acetamide group .
- Isoxazole-acetamide coupling : The 3,5-dimethylisoxazol-4-yl moiety is attached via nucleophilic substitution or amide bond formation . Optimization factors : Solvent polarity (e.g., DMF vs. THF), temperature control (0–80°C), and catalysts (e.g., DCC for amide coupling) improve yields. Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR spectroscopy : - and -NMR confirm proton environments (e.g., pyrazole C-H at δ 7.2–8.1 ppm) and carbon backbone .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between pyrazole and thiophene: ~15°) .
- LC-MS and IR : Validate molecular weight (e.g., [M+H] at m/z 423) and functional groups (amide C=O stretch at ~1650 cm) .
Q. What are the key functional groups influencing its bioactivity?
- Pyrazole and thiophene : Enhance π-π stacking with hydrophobic protein pockets .
- 3,5-Dimethylisoxazole : Contributes to metabolic stability by reducing cytochrome P450 interactions .
- Acetamide linker : Facilitates hydrogen bonding with target residues (e.g., kinase ATP-binding sites) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HeLa vs. MCF-7) .
- Dose-response analysis : Test a wide concentration range (1 nM–100 µM) to identify IC discrepancies .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What computational strategies predict biological targets and optimize binding affinity?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; docking score ≤-9.0 kcal/mol) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å) .
- In silico ADMET : Predict logP (~3.2) and CYP inhibition risks (e.g., CYP3A4) via SwissADME .
Q. How can in vivo studies be designed to evaluate efficacy and toxicity?
- Animal models : Use xenograft mice (e.g., BALB/c nude) for antitumor activity (dosing: 10–50 mg/kg, i.p., 21 days) .
- PK/PD profiling : Measure plasma half-life (t) via LC-MS/MS and correlate with tumor volume reduction .
- Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) after 28-day exposure .
Q. How do substituent modifications (e.g., isoxazole vs. triazole) alter bioactivity?
- SAR studies : Synthesize analogs (e.g., replacing isoxazole with 1,2,4-triazole) and test in kinase inhibition assays .
- Electron-withdrawing groups : Fluorine at the thiophene 4-position increases cytotoxicity (IC ↓30%) .
- Steric effects : Bulkier cyclopropyl groups reduce solubility but enhance target selectivity .
Q. What strategies address poor aqueous solubility for in vivo applications?
- Co-solvents : Use Cremophor EL (10–20% v/v) or cyclodextrin complexes .
- Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI <0.2) .
Q. How can synergistic effects with other therapeutic agents be quantified?
- Combination index (CI) : Calculate via the Chou-Talalay method using CompuSyn software (CI <1 indicates synergy) .
- Isobologram analysis : Validate synergy at fixed molar ratios (e.g., 1:1 with doxorubicin) .
Q. What advanced analytical techniques validate metabolite formation during degradation?
- HRMS-QTOF : Identify hydroxylated metabolites (e.g., +16 Da) and glucuronide conjugates .
- Radiolabeling : Track -labeled compound in bile and urine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
